[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate
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Overview
Description
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate is a naturally occurring lignan compound found in the Kadsura medicinal plants, particularly in the stems of Kadsura interior and its closely related species . It has a molecular formula of C27H30O8 and a molecular weight of 482.52 g/mol . This compound is known for its various biological activities, including anti-lipid peroxidation and inhibition of L-type calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate can be isolated from the stems of Kadsura interior using preparative isolation techniques such as flash chromatography . The process involves extracting the stems with ethanol, followed by fractionation and purification using chromatographic methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from the plant material. The stems of Kadsura interior are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or other suitable solvents. The extract is concentrated and purified using chromatographic techniques to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate has a wide range of scientific research applications:
Mechanism of Action
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate exerts its effects primarily through the inhibition of L-type calcium channels . By blocking these channels, it reduces calcium influx into cells, which can modulate various cellular processes. This mechanism is particularly relevant in its anti-lipid peroxidation activity, where it helps protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- Interiorin C
- Heteroclitin G
Comparison
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate, Interiorin C, and Heteroclitin G are all lignans found in Kadsura medicinal plants . While they share similar structural features, this compound is unique in its potent inhibition of L-type calcium channels and its strong anti-lipid peroxidation activity . Interiorin C and Heteroclitin G also exhibit biological activities but differ in their specific mechanisms and potency .
This compound stands out due to its significant therapeutic potential and its role as a bioactive marker in the stems of Kadsura interior .
Properties
Molecular Formula |
C27H30O8 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[(1S,12S,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O8/c1-7-13(2)26(29)35-21-15(4)14(3)8-16-9-18(30-5)23(31-6)25(28)27(16)11-32-24-20(27)17(21)10-19-22(24)34-12-33-19/h7,9-10,14-15,21H,8,11-12H2,1-6H3/b13-7-/t14-,15-,21+,27+/m1/s1 |
InChI Key |
CGWKMZYZZCWGCK-DITIAMETSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@H](CC2=CC(=C(C(=O)[C@@]23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=O)C23COC4=C3C1=CC5=C4OCO5)OC)OC)C)C |
Synonyms |
heteroclitin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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